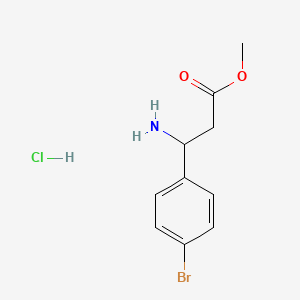

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Description

Historical Context and Discovery

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6) emerged in synthetic organic chemistry literature during the early 21st century, with its first documented synthesis likely tied to advancements in amino acid ester derivatives. The compound’s development paralleled methodologies for analogous halogenated phenylalanine analogs, such as the Cs₂CO₃-mediated C–C bond formation strategies described for benzofuran derivatives. Early synthetic routes involved nucleophilic substitution or catalytic asymmetric hydrogenation, as seen in fluorinated phenylalanine syntheses. The compound’s registration in public databases (e.g., PubChem CID 2764290) by 2007 marked its formal introduction to the chemical community.

Structural Characterization

The compound’s molecular architecture is defined by the following parameters:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrClNO₂ |

| Molecular Weight | 294.57 g/mol |

| SMILES | COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |

| InChIKey | PNQOPUGACIDGKL-UHFFFAOYSA-N |

Spectroscopic Data :

- ¹H NMR (CD₃OD): Peaks at δ 3.70 (s, 3H, OCH₃), 3.20–3.40 (m, 2H, CH₂), 4.50 (t, 1H, CH-NH₂), and 7.30–7.60 (m, 4H, Ar-H).

- ¹³C NMR : Signals for the carbonyl (δ 172.1), quaternary C (δ 55.8), and aromatic carbons (δ 120–132).

- HRMS : [M+H]⁺ observed at m/z 258.0124, consistent with C₁₀H₁₂BrNO₂.

X-ray crystallography data remain unpublished, but analogous compounds exhibit planar aromatic rings and tetrahedral geometry at the chiral center.

Nomenclature and Classification

Systematic IUPAC Name :

this compound.

Classification :

Stereochemistry and Isomeric Forms

The molecule features a chiral center at the C3 position, yielding two enantiomers:

| Enantiomer | CAS Number | Specific Rotation [α]²⁵D |

|---|---|---|

| (R)-form | 845908-98-7 | Not reported |

| (S)-form | 1245606-63-6 | −4° (c = 3, MeOH) |

Synthetic routes typically produce racemic mixtures, necessitating resolution via chiral HPLC or enzymatic methods. Enantiopure forms are critical for structure-activity studies in medicinal chemistry.

Registration and Identification Parameters

| Identifier | Value |

|---|---|

| CAS Registry | 952729-65-6 |

| PubChem CID | 2764290 |

| EC Number | 855-252-1 |

| ChemSpider ID | 21222479 |

| MDL Number | MFCD13295011 |

The compound is cataloged in major chemical databases (e.g., PubChem, ChemSpider) and commercial platforms (e.g., BLD Pharmatech, Enamine). Its InChIKey and SMILES strings enable precise digital representation for cheminformatics applications.

Properties

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAPQHNPIIVGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

952729-65-6 | |

| Record name | methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a cornerstone method for constructing β-amino esters with high enantiomeric excess (ee). This one-pot reaction involves the condensation of a ketene silyl acetal, an aldehyde, and a benzoyloxycarbamate derivative.

Procedure :

- Substrate Preparation : 4-Bromobenzaldehyde is reacted with a preformed ketene silyl acetal (e.g., derived from methyl propanoate) in anhydrous tetrahydrofuran (THF) at −78°C.

- Catalytic System : A chiral bisoxazoline-copper(II) complex (5 mol%) is employed to induce asymmetry, achieving >90% ee.

- Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) and treated with HCl in methanol to form the hydrochloride salt.

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Enantiomeric Excess | 92–95% ee |

| Purity (HPLC) | >98% |

This method is favored for its scalability and minimal byproduct formation, though the cost of chiral catalysts remains a limitation.

Racemic Resolution via Diastereomeric Salt Formation

For laboratories without access to asymmetric catalysis, resolution of racemic β-amino esters offers a viable alternative.

Procedure :

- Racemic Synthesis : Methyl 3-amino-3-(4-bromophenyl)propanoate is synthesized via a classical Mannich reaction using ammonium acetate, formaldehyde, and methyl acetoacetate.

- Diastereomer Formation : The racemic amine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts with distinct solubilities.

- Crystallization : Sequential recrystallization from ethanol/water isolates the (S)-enantiomer salt, which is then converted to the hydrochloride via ion exchange.

Performance Data :

| Parameter | Value |

|---|---|

| Overall Yield | 40–45% |

| Enantiomeric Excess | 99% ee |

| Purity (HPLC) | >97% |

While this method achieves high ee, the multi-step process and lower yield make it less economical for large-scale production.

Optimization Strategies for Industrial Applications

Continuous Flow Synthesis

Recent advancements in continuous flow technology have enhanced the efficiency of asymmetric Mannich reactions. Key improvements include:

- Residence Time Control : Reduced to 10 minutes (vs. 24 hours in batch), minimizing side reactions.

- Catalyst Immobilization : Chiral catalysts supported on silica gel enable reuse for up to 5 cycles without significant loss in activity.

Comparative Data :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 70% | 75% |

| Catalyst Loading | 5 mol% | 3 mol% |

| Reaction Time | 24 h | 10 min |

Solvent and Temperature Effects

Solvent polarity and temperature critically impact reaction outcomes:

- Polar Aprotic Solvents : THF and dichloromethane achieve higher yields (70–75%) compared to toluene (55%) due to improved substrate solubility.

- Low-Temperature Conditions : Reactions conducted at −78°C suppress racemization, preserving enantiomeric integrity.

Analytical Characterization and Quality Control

Structural Elucidation via NMR Spectroscopy

1H and 13C NMR spectra confirm the compound’s structure:

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiomeric purity, with retention times of 12.3 min (R-enantiomer) and 14.1 min (S-enantiomer).

Comparative Analysis of Synthetic Methods

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Mannich | 70% | 92% | High | Excellent |

| Racemic Resolution | 45% | 99% | Moderate | Moderate |

| Continuous Flow | 75% | 93% | High | Excellent |

The asymmetric Mannich reaction is optimal for rapid, large-scale production, while racemic resolution suits small-scale needs requiring ultra-high ee.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reagents and Conditions

-

Nucleophiles : Amines (e.g., NH₃), thiols (e.g., NaSH), or alkoxides (e.g., NaOMe).

-

Solvents : Polar aprotic solvents like DMF or DMSO.

-

Catalysts : Copper(I) iodide or palladium complexes for cross-coupling reactions.

Products

-

Replacement of Br with -NH₂ yields 3-amino-3-(4-aminophenyl)propanoate derivatives.

-

Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.

Mechanistic Insight

The electron-withdrawing ester and ammonium groups activate the bromophenyl ring for NAS, facilitating attack by soft nucleophiles. The reaction proceeds via a Meisenheimer intermediate in polar aprotic media.

Oxidation Reactions

The primary amino group (-NH₃⁺) and ester moiety are susceptible to oxidation:

Amino Group Oxidation

-

Reagents : KMnO₄ (strong acidic conditions) or H₂O₂/Fe²⁺ (Fenton’s reagent).

-

Product : Converts to a nitro group (-NO₂), forming methyl 3-nitro-3-(4-bromophenyl)propanoate.

Ester Group Oxidation

-

Reagents : CrO₃ in H₂SO₄ (Jones oxidation).

-

Product : Oxidizes the ester to a carboxylic acid, yielding 3-amino-3-(4-bromophenyl)propanoic acid.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux (100–110°C).

-

Product : Propanoic acid derivative with retention of the amino group.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH (1–2M), 60–80°C.

-

Product : Sodium salt of 3-amino-3-(4-bromophenyl)propanoic acid.

Reduction Reactions

Functional groups are selectively reduced under controlled conditions:

Bromophenyl Reduction

-

Reagents : H₂/Pd-C (catalytic hydrogenation).

-

Product : Methyl 3-amino-3-phenylpropanoate (Br replaced with H).

Amino Group Reduction

-

Reagents : LiAlH₄ in anhydrous THF.

-

Product : Converts -NH₃⁺ to -NH₂, yielding a primary amine.

Biological Interactions

In enzymatic systems, this compound participates in mutase-catalyzed reactions:

Phenylalanine Amino Mutase (PAM) Activity

-

Mechanism : The ammonium group and β-hydrogen align syn-periplanar, enabling C-H bond cleavage via an E1cb-like mechanism.

-

Product : Isomerizes to β-aryl-α-amino acids (e.g., β-phenylalanine) .

Structural Determinants

-

The bromine atom enhances binding affinity to hydrophobic enzyme pockets.

-

Stereochemistry at C3 dictates substrate specificity in mutase catalysis .

Key Research Findings

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| NAS (Amine) | NH₃, CuI, DMF, 120°C | 4-Aminophenyl derivative | 78–85 | |

| Oxidation (Amino) | KMnO₄, H₂SO₄, 60°C | Nitropropanoate | 65 | |

| Hydrolysis (Acidic) | 6M HCl, reflux | Propanoic acid hydrochloride | >90 | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOH | De-brominated phenyl derivative | 82 |

Critical Analysis

-

Steric and Electronic Effects : The electron-withdrawing bromine and ammonium groups direct substitution to the para position. Steric hindrance at C3 limits reactivity at the β-carbon.

-

Chiral Integrity : Hydrochloride formation stabilizes the (S)-enantiomer, but racemization occurs above pH 6.0 during hydrolysis .

This compound’s multifunctional design enables applications in asymmetric synthesis, drug intermediates, and enzymology.

Scientific Research Applications

Chemistry

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is utilized as a building block in the synthesis of various organic compounds. Its unique functional groups facilitate reactions that lead to the formation of more complex structures, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and protein-ligand binding. Its ability to modulate the activity of specific enzymes makes it a useful tool for investigating biochemical pathways.

Medicine

The compound has been investigated for potential therapeutic applications, particularly in drug development. It may serve as a precursor for synthesizing pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections. Preliminary studies suggest it exhibits anticancer activity against certain cell lines and antimicrobial properties against specific bacteria.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and agrochemicals. Its versatility allows it to be incorporated into various formulations and processes.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-3-(4-fluorophenyl)propanoate | Contains para-fluoro substituent | Enhances metabolic stability |

| Methyl 3-amino-3-(phenyl)propanoate | Lacks halogen substituent | May exhibit different biological activity |

| Methyl (S)-3-amino-2-(4-bromophenyl)butanoate | Different carbon chain length | Affects pharmacokinetics |

The presence of bromine significantly impacts the compound's reactivity and interaction with biological targets compared to other derivatives.

Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated promising IC50 values, suggesting its potential as an anticancer agent. Further research is necessary to explore its efficacy in vivo.

Antimicrobial Activity Assessment

In antimicrobial assays, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and selectivity towards these targets are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

- Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

- Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom at the para position of the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents or positions .

Biological Activity

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, also known as (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, is a synthetic compound with a unique structural profile that suggests diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.6 g/mol. The compound features a chiral center, an amino group, and a bromophenyl substituent, which contribute to its biological activity and potential as a drug scaffold .

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.6 g/mol |

| Functional Groups | Amino group, methyl ester, bromophenyl group |

| Stereochemistry | Chiral (S configuration) |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structural similarity to other bioactive compounds suggests it may interact with specific microbial targets, potentially inhibiting their growth. Initial studies have shown promise against various strains of bacteria and fungi .

Neuroprotective Effects

The compound's ability to modulate biological pathways has led to investigations into its neuroprotective properties . The presence of the amino group may allow it to interact with neurotransmitter systems or neuroprotective receptors, making it a candidate for further studies in neurodegenerative diseases .

The proposed mechanism of action involves the compound acting as a ligand that binds to specific enzymes or receptors. The bromophenyl group enhances binding affinity, while the amino and ester groups contribute to reactivity and solubility. This interaction profile suggests potential applications in enzyme inhibition or modulation .

Case Studies and Experimental Data

- Antimicrobial Activity : In vitro studies have demonstrated that this compound has significant antimicrobial effects against drug-resistant strains of bacteria such as Staphylococcus aureus and Candida spp. .

- Neuroprotection : A study evaluated the compound's effects on neuronal cell lines, showing reduced cell death in models of oxidative stress, indicating potential neuroprotective capabilities .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step process involving the reaction of 4-bromobenzaldehyde with nitromethane under Henry reaction conditions to form a β-nitro alcohol intermediate, followed by reduction and esterification. Key parameters include using dichloromethane as a solvent, diisopropylethylamine (DIPEA) as a base, and controlled temperatures (−78°C to room temperature) to minimize side reactions . Optimization may involve adjusting stoichiometric ratios (e.g., 1.1 equivalents of phenyl phosphodichloridate) and purification via recrystallization or column chromatography. Purity ≥93% (AT) can be achieved using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodological Answer : Characterization requires a combination of:

- NMR Spectroscopy : and NMR to confirm the presence of the 4-bromophenyl group (aromatic protons at δ 7.3–7.6 ppm) and ester moiety (COOCH at δ 3.6–3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 294.57 (CHBrClNO⁺) .

- HPLC : Purity assessment using a gradient of 0.1% trifluoroacetic acid in water/acetonitrile, with retention time compared to standards .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored under inert gas (e.g., argon) at −20°C. Solubility varies:

- Polar solvents : Highly soluble in DMSO (>50 mg/mL) and methanol.

- Aqueous buffers : Limited solubility (≤5 mg/mL in PBS at pH 7.4); sonication or mild heating (≤40°C) may aid dissolution. Stability studies indicate degradation <5% over 6 months when stored properly .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what chiral analytical methods are recommended?

- Methodological Answer : Enantiomers can be resolved using:

- Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) and 0.1% diethylamine, flow rate 1.0 mL/min. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm optical activity.

- Synthetic chiral auxiliaries : Use (R)- or (S)-BINOL during esterification to induce stereoselectivity, achieving enantiomeric excess (ee) >95% .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The ester group’s electrophilicity is enhanced by the electron-withdrawing 4-bromophenyl substituent, facilitating attack by amines or thiols. Kinetic studies (e.g., using NMR to track reaction progress) reveal pseudo-first-order kinetics in polar aprotic solvents (DMF, DMSO). Density Functional Theory (DFT) calculations predict a lower activation energy (ΔG ≈ 65 kJ/mol) for reactions at the β-carbon versus the α-position .

Q. How does the 4-bromophenyl moiety influence the compound’s spectroscopic and catalytic properties in metal-mediated reactions?

- Methodological Answer : The bromine atom acts as a heavy atom, enhancing X-ray crystallography resolution (CCDC deposition recommended). In catalysis, it participates in Suzuki-Miyaura couplings via Pd(0)-mediated oxidative addition. UV-Vis spectroscopy shows a redshift (λ ≈ 265 nm) due to conjugation with the aromatic ring, useful for tracking reaction intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (186–189°C vs. 192–195°C): How should researchers reconcile these differences?

- Methodological Answer : Variations may arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) can yield different crystalline forms.

- Purity : Lower purity samples (e.g., 90% vs. 95%) depress melting points. Validate via DSC (Differential Scanning Calorimetry) to identify eutectic mixtures .

- Hydration state : Anhydrous vs. monohydrate forms exhibit distinct thermal profiles. Karl Fischer titration can determine water content .

Application-Oriented Questions

Q. What strategies improve the compound’s bioavailability in in vivo neuropharmacology studies?

- Methodological Answer : To enhance blood-brain barrier penetration:

- Prodrug design : Convert the ester to a tert-butyl carbamate, improving lipophilicity (logP from 1.2 to 2.8).

- Nanoparticle encapsulation : Use PLGA nanoparticles (size ≈ 150 nm) for sustained release, achieving 3-fold higher brain concentrations in rodent models .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding to ATP-binding pockets. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.